N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide
Description
This compound features a 3-fluorobenzamide core linked to a phenylsulfamoyl group substituted with a 5-ethyl-1,3,4-thiadiazole ring. The compound’s design aligns with bioactive sulfonamide-thiadiazole hybrids, which are explored for kinase inhibition, antimicrobial, or anticancer applications .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-8-6-13(7-9-14)19-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRXKRXRMMXRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced via sulfonation reactions, followed by the coupling of the fluorobenzamide moiety through amide bond formation. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide exhibit promising antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including resistant ones .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The fluorobenzamide group may enhance the compound's ability to penetrate cellular membranes and target cancerous tissues more effectively .
Enzyme Inhibition
this compound has been studied as a potential inhibitor of certain enzymes involved in disease processes. For instance, it has shown promise in inhibiting carbonic anhydrase, an enzyme linked to tumor growth and metastasis. This inhibition could lead to reduced tumor progression and improved patient outcomes .
Agrochemical Applications
Pesticidal Activity
The compound's structural features suggest potential applications in pest control. Its efficacy against various pests has been documented in several studies. For example, formulations containing this compound have demonstrated higher insecticidal activity compared to traditional pesticides, particularly against aphids and other soft-bodied insects. This makes it a candidate for developing environmentally friendly pesticides that minimize harm to non-target organisms .
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator. Its application can enhance plant resilience against biotic stressors by modulating hormonal pathways involved in growth and defense mechanisms. This property could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .
Environmental Science
Bioremediation Potential
The compound's unique chemical properties also suggest applications in environmental remediation. Its ability to interact with heavy metals and organic pollutants positions it as a potential agent for bioremediation efforts. Studies are ongoing to evaluate its effectiveness in degrading contaminants in soil and water systems .
Toxicological Assessments
As part of environmental safety assessments, the toxicity of this compound is being evaluated to understand its impact on non-target species and ecosystems. Understanding its toxicity profile is crucial for regulatory approval and safe application in agricultural settings .
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting processes like cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Substitutions on the Benzamide Core
Key Observations :
- Fluorine vs. Nitro/Methoxy : The 3-fluoro substituent balances lipophilicity and electronic effects, avoiding the metabolic liabilities of nitro groups and the bulkiness of methoxy-pyridine .
- Ethyl vs. Methyl Thiadiazole : Ethyl groups confer better metabolic stability than methyl, as seen in PI3Kα inhibitors where ethyl analogs show prolonged half-lives .
Thiadiazole vs. Oxadiazole Bioisosteres
Key Observations :
Sulfamoyl-Linked Pharmacophores
Key Observations :
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, a sulfonamide group, and a fluorinated benzamide moiety. Its IUPAC name is this compound, with a molecular formula of C20H18FN5O3S3. The presence of the thiadiazole and sulfonamide groups suggests potential bioactivity against various biological targets.
The exact mechanism of action for this compound has not been fully elucidated. However, preliminary studies indicate that it may inhibit specific enzymes and proteins involved in various biological pathways. The compound's structural features allow it to interact with molecular targets effectively, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzamide derivatives have been studied for their ability to inhibit bacterial growth and fungal infections. The presence of the thiadiazole moiety is particularly noteworthy as it has been linked to enhanced antimicrobial efficacy .
Anticancer Activity
This compound has potential as an anticancer agent. Studies on related compounds suggest that they can inhibit cell proliferation in various cancer cell lines by targeting specific kinases and metabolic pathways. For example, similar benzamide derivatives have shown promise in inhibiting RET kinase activity, which is crucial for tumor growth in certain cancers .
Anti-inflammatory Effects
The compound's anti-inflammatory properties may arise from its ability to modulate signaling pathways associated with inflammation. Compounds with similar structural features have demonstrated the capacity to reduce pro-inflammatory cytokine production in vitro .
Research Findings and Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A study demonstrated that thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Anticancer Evaluation : In vitro assays showed that related benzamide compounds significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Inflammation Modulation : Research indicated that certain benzamide derivatives could downregulate inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-{4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl}acetamide | Antimicrobial | Inhibition of cell wall synthesis |
| N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-fluorobenzamide | Anticancer | Induction of apoptosis |
| N-{4-[5-(pyridin-3-yl)-1,2,4-thiadiazole]}benzamide | Anti-inflammatory | Modulation of cytokine production |
Q & A
Q. What are the key steps in synthesizing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide, and how is purity ensured?
The synthesis involves:
- Thiadiazole core formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to create the sulfamoyl intermediate .
- Coupling reaction : The intermediate is coupled with 3-fluorobenzoyl chloride under basic conditions (e.g., pyridine) to form the benzamide linkage .
- Characterization : Purity is confirmed via NMR (e.g., H/C NMR for structural confirmation) and mass spectrometry (HRMS for molecular weight validation) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Spectroscopy : H NMR (e.g., aromatic protons at 7.1–7.4 ppm, ethyl group signals at 1.2–3.0 ppm) and C NMR (carbonyl peaks ~165–175 ppm) .
- Chromatography : TLC or HPLC to monitor reaction progress and purity .
- X-ray crystallography : For 3D conformational analysis, though this requires high-quality crystals .
Q. How is the compound’s solubility and bioavailability assessed in preclinical studies?
- Solubility : Tested in polar (DMSO, ethanol) and aqueous buffers (PBS at varying pH) .
- LogP determination : Reverse-phase HPLC or shake-flask method to measure partition coefficients .
- Bioavailability : In vitro assays like Caco-2 cell permeability models .
Advanced Research Questions
Q. What structural features of this compound contribute to its anticancer activity?
Key structural elements and their roles:
Mechanistic studies suggest inhibition of topoisomerase II or tubulin polymerization .
Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and test activity in standardized assays (e.g., MTT for cytotoxicity) .
- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., EGFR, PARP) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorinated analogs showing higher potency) .
Q. What methodologies are used to evaluate the compound’s antimicrobial efficacy?
- MIC assays : Determine minimum inhibitory concentration against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to check for additive effects .
Experimental Design & Optimization
Q. How can reaction yields be optimized during scale-up synthesis?
- Continuous flow chemistry : Reduces side reactions and improves heat management .
- Catalyst screening : Test bases (e.g., NaH, KCO) for coupling efficiency .
- Solvent optimization : Use acetonitrile or DMF for higher solubility of intermediates .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
- Rodent models : Administer compound intravenously/orally and collect plasma samples for LC-MS/MS analysis .
- Key PK parameters : Measure , , and AUC to assess absorption and clearance .
Data Analysis & Interpretation
Q. How are cytotoxicity results (e.g., IC) validated for reproducibility?
Q. What computational tools aid in predicting metabolite profiles?
- ADMET predictors : Software like Schrödinger’s QikProp to estimate metabolic sites (e.g., oxidation of ethyl groups) .
- CYP450 docking : Simulate interactions with cytochrome enzymes to identify potential toxophores .
Contradictions & Challenges
Q. Why do some studies report variable IC50_{50}50 values for this compound?
Potential factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
